3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-6-4-11-12-5-7(9(13)14)3-10-8(6)12/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGFQZNAZFBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=CC(=CN2N=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the use of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as a starting material. The synthetic route includes several key steps:
Substitution Reaction: The starting material undergoes a substitution reaction with pyrrolidine or morpholine to form an intermediate.
Reduction Reaction: The intermediate is then subjected to a reduction reaction to yield another intermediate.
Acylation: The final step involves acylation with phenyl chloroformate to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as protein kinase domains. By binding to these domains, the compound can modulate the activity of enzymes involved in critical cellular processes. This modulation can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The substituents on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility: Carboxylic acid derivatives (e.g., 3-Ethyl) are more polar than ester/cyano analogs, favoring aqueous solubility .
- Thermal Stability : Decomposition near 250°C is common among methyl/ethyl derivatives, while oxo-substituted variants may have lower stability .
Biological Activity
3-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused ring system consisting of a pyrazole and a pyrimidine ring. The compound's molecular formula is , and its structural characteristics contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly protein kinases. These enzymes play critical roles in cellular signaling pathways that regulate cell proliferation and apoptosis. By inhibiting specific kinases, this compound can potentially induce apoptosis in cancer cells and inhibit tumor growth.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : Studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Enzymatic Inhibition
The compound also displays inhibitory activity against several enzymes:
- Protein Kinases : It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and subsequent apoptosis in malignant cells.
- Other Enzymes : Additionally, it has shown promise in inhibiting other enzymatic activities relevant to cancer progression and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Substitution Reaction : Starting with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine, the compound undergoes substitution with nucleophiles such as pyrrolidine.
- Reduction Reaction : The resulting intermediate is subjected to reduction to yield another intermediate.
- Acylation : The final step involves acylation with carboxylic acids to produce the target compound .
Case Studies and Research Findings
Recent studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidines, including this compound. Notable findings include:
Q & A
Q. What are the established synthetic routes for 3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core. For example, Gavrin et al. (2007) optimized cyclization using ethyl acetoacetate and hydrazine derivatives under reflux in acetic acid, achieving yields of 65–75% . Substituent introduction at the 3-position (e.g., ethyl groups) often employs nucleophilic substitution with alkyl halides in DMF using sodium hydride as a base . Critical factors include solvent polarity (aprotic solvents enhance substitution) and temperature control to minimize side reactions.
Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm the structure of this compound?
- 1H NMR : The ethyl group at C3 appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm). The carboxylic acid proton is observed as a broad singlet (~δ 12–13 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1600–1650 cm⁻¹ (C=N/C=C in the pyrimidine ring) .
- MS : Molecular ion peaks at m/z 205 (M⁺) and fragment ions at m/z 160 (loss of COOH) confirm the structure .
Q. What functional groups in this compound are most reactive, and how do they participate in derivatization?
The carboxylic acid group at C6 undergoes esterification (via Fischer-Speier reaction with ethanol/H₂SO₄) or amidation (using coupling agents like EDC/HOBt). The ethyl group at C3 can be functionalized via radical bromination (NBS, AIBN) to introduce bromine for cross-coupling reactions . Pyrimidine nitrogen atoms participate in coordination chemistry, forming complexes with transition metals (e.g., Pd for catalysis) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?
Low yields often arise from incomplete cyclization or side reactions during ethyl group introduction. Gavrin et al. (2007) improved cyclization efficiency by using microwave-assisted synthesis (120°C, 30 min) instead of conventional reflux, increasing yields by 15–20% . For ethylation, substituting DMF with DMAc reduces byproduct formation due to better solubility of intermediates . Kinetic studies using HPLC monitoring can identify optimal reaction times and temperature gradients .
Q. How do structural modifications at the C3 and C6 positions affect the compound’s bioactivity?
- C3 Ethyl → Bromo : Enhances binding to kinase ATP pockets (e.g., CDK2 inhibition IC₅₀ improves from 12 μM to 0.8 μM) .
- C6 Carboxylic Acid → Amide : Increases metabolic stability (t₁/₂ in plasma rises from 1.2 h to 4.5 h) but reduces solubility . Computational docking (AutoDock Vina) reveals that bulkier C3 substituents improve hydrophobic interactions, while C6 polar groups enhance hydrogen bonding .
Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives?
Discrepancies often arise from polymorphic forms or residual solvents. For example:
- Melting Points : Recrystallization from ethyl acetate/hexane (1:3) yields a stable polymorph (mp 215–217°C) vs. DMSO/water (mp 208–210°C) .
- NMR Shifts : Anhydrous samples in DMSO-d₆ show consistent shifts, while hydrated samples in CDCl₃ exhibit variability due to hydrogen bonding . Always report solvent and drying methods to ensure reproducibility.
Q. How can computational methods predict the reactivity of this compound in novel reactions?
DFT calculations (B3LYP/6-311+G**) identify nucleophilic attack sites:
- Pyrimidine C5 has the lowest LUMO energy (−1.8 eV), making it susceptible to electrophilic substitution .
- Fukui indices highlight the carboxylic acid oxygen as the most nucleophilic (ƒ⁻ = 0.12) for esterification . MD simulations (AMBER) predict solvation effects, showing THF improves reaction rates compared to DCM due to better stabilization of transition states .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
While specific GHS data for the ethyl derivative is limited, analogous compounds (e.g., 3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
